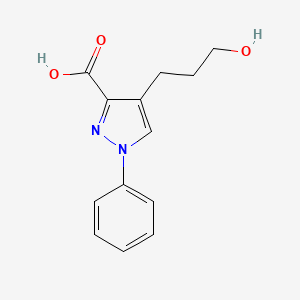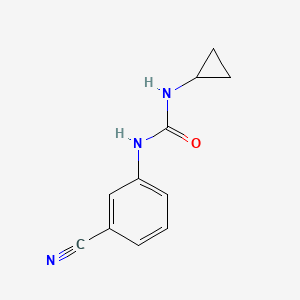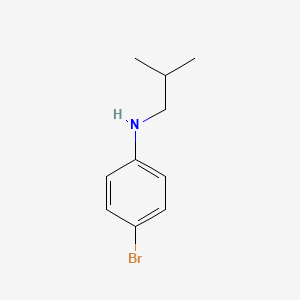
3-amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide
Übersicht
Beschreibung
3-amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide is a specialty product used in proteomics research . It has a molecular formula of C11H15N3O2S .
Molecular Structure Analysis
The InChI code for 3-amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide is 1S/C11H15N3O2S/c1-14-7-3-6-11(14)13-17(15,16)10-5-2-4-9(12)8-10/h2,4-6,8,13H,3,7,12H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide is a powder at room temperature . Its molecular weight is 253.32 g/mol . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The benzenesulfonamide moiety is known for its antimicrobial properties. This compound, with its pyrrolidinone derivative, has shown potential in combating microbial infections. It’s particularly effective against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans, offering a promising avenue for the development of new antimicrobial agents .
Anticancer Activity
Pyrrolidinone derivatives are being explored for their anticancer properties. The presence of the 3-amino-N-(1-methylpyrrolidin-2-ylidene) group in benzenesulfonamide could potentially inhibit the growth of cancer cells, making it a valuable compound in oncological research .
Anti-inflammatory Activity
Due to the inherent anti-inflammatory properties of pyrrolidinone and benzenesulfonamide structures, this compound may be used to develop new anti-inflammatory drugs. Its mechanism could involve the modulation of inflammatory cytokines or the inhibition of enzymes involved in the inflammatory process .
Antidepressant Activity
The compound’s structure is similar to that of known antidepressants, suggesting that it could serve as a lead compound in the synthesis of novel antidepressant medications. Its action might be related to the regulation of neurotransmitters in the brain .
Anticonvulsant Properties
Research indicates that pyrrolidinone derivatives can have anticonvulsant effects. This compound could contribute to the development of new treatments for seizure disorders, expanding the therapeutic options available for patients with epilepsy .
Role in Synthesis of Alkaloids and Unusual Amino Acids
The compound is useful in the synthesis of various alkaloids and unusual β-amino acids, such as statin derivatives. These applications are significant in pharmaceutical manufacturing and drug design, where the compound serves as an intermediate in creating complex molecules .
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
The future directions of research involving 3-amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide are not specified in the search results. Given its use in proteomics research , it may be involved in studies of protein structure and function, but further details would depend on the specific research context.
Eigenschaften
IUPAC Name |
3-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-14-7-3-6-11(14)13-17(15,16)10-5-2-4-9(12)8-10/h2,4-5,8H,3,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHNCKLZGOMLKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=NS(=O)(=O)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601193383 | |
| Record name | 3-Amino-N-(1-methyl-2-pyrrolidinylidene)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide | |
CAS RN |
1146290-38-1 | |
| Record name | 3-Amino-N-(1-methyl-2-pyrrolidinylidene)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-N-(1-methyl-2-pyrrolidinylidene)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B1518818.png)

![Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate](/img/structure/B1518821.png)


![2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1518824.png)


![{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid](/img/structure/B1518830.png)
![2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide](/img/structure/B1518831.png)
![2-[(2-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B1518833.png)
